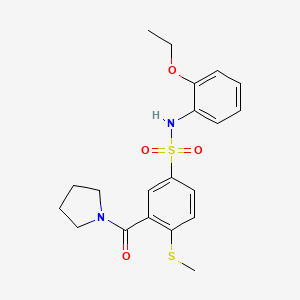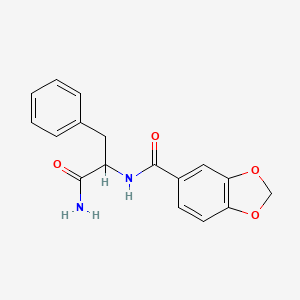![molecular formula C18H21ClN2O3S B4445561 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide](/img/structure/B4445561.png)
1-(2-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide
説明
1-(2-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide, also known as SR-121463, is a chemical compound that belongs to the class of non-peptide vasopressin receptor antagonists. It was first synthesized in the early 1990s and has since gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
1-(2-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide exerts its pharmacological effects by selectively binding to and blocking the vasopressin V2 receptor. This receptor is expressed primarily in the kidneys and plays a critical role in regulating water reabsorption. When vasopressin binds to the V2 receptor, it stimulates the production of cyclic adenosine monophosphate (cAMP), which leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells. This process increases the permeability of the cells to water, allowing for the reabsorption of water from the urine back into the bloodstream. By blocking the V2 receptor, this compound inhibits the production of cAMP and prevents the insertion of aquaporin-2 channels, leading to increased water excretion and reduced urine output.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in both animal models and human clinical trials. In animal studies, this compound has been shown to increase water excretion and reduce urine output in a dose-dependent manner. It has also been shown to improve renal function and reduce the severity of renal injury in models of acute kidney injury. In human clinical trials, this compound has been shown to be safe and well-tolerated, with no significant adverse effects reported. It has also been shown to be effective in reducing urine output and increasing free water clearance in patients with diabetes insipidus.
実験室実験の利点と制限
One of the main advantages of 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide for lab experiments is its high selectivity for the vasopressin V2 receptor. This selectivity allows for precise targeting of the receptor and minimizes off-target effects. Additionally, this compound has a relatively long half-life, which allows for sustained pharmacological effects and reduces the need for frequent dosing. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide. One area of interest is its potential use as a treatment for other conditions that involve dysregulation of water homeostasis, such as hyponatremia and congestive heart failure. Additionally, there is ongoing research into the development of more potent and selective vasopressin receptor antagonists, which could lead to improved therapeutic options for patients with diabetes insipidus and other related conditions. Finally, there is interest in exploring the potential use of this compound as a research tool for studying the role of the vasopressin V2 receptor in various physiological processes.
科学的研究の応用
1-(2-chlorophenyl)-N-[4-(4-morpholinyl)benzyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising applications is its use as a treatment for diabetes insipidus, a condition characterized by excessive thirst and urination due to a deficiency of the hormone vasopressin. This compound acts as a selective antagonist of the vasopressin V2 receptor, which plays a crucial role in regulating water reabsorption in the kidneys. By blocking this receptor, this compound can increase water excretion and reduce urine output in patients with diabetes insipidus.
特性
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-18-4-2-1-3-16(18)14-25(22,23)20-13-15-5-7-17(8-6-15)21-9-11-24-12-10-21/h1-8,20H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXKMGPLEOJNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-oxo-4-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate](/img/structure/B4445499.png)
![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445501.png)
![2-ethyl-N-[2-(4-morpholinyl)ethyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4445509.png)
![2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4445523.png)
![ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B4445529.png)
![2-ethoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4445533.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4445541.png)


![2-(dimethylamino)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4445554.png)
![N-(4-{[(4-isopropoxy-3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4445564.png)
![N-(tetrahydro-2-furanylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4445566.png)

![4-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}morpholine](/img/structure/B4445581.png)
